molecular formula C18H20BrN3O2S B4139841 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide

2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide

Cat. No. B4139841
M. Wt: 422.3 g/mol
InChI Key: UMIAHEJKRDUUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide, also known as BPIPBPC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy and anti-inflammatory treatments.

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide has also been shown to inhibit the activity of certain enzymes that are involved in lipid metabolism and glucose uptake.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide in lab experiments is that it has shown promising results in various scientific research applications. However, one limitation of using 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research involving 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide. One area of research could focus on further elucidating the mechanism of action of 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide. Another area of research could focus on optimizing the synthesis method for 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide to improve its yield and purity. Additionally, future research could focus on developing new derivatives of 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide with improved anti-cancer and anti-inflammatory properties.

Scientific Research Applications

2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide has been extensively studied for its potential as an anti-cancer agent. Studies have shown that 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
In addition to its anti-cancer properties, 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide has also shown potential as an anti-inflammatory agent. Studies have shown that 2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.

properties

IUPAC Name

1-[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S/c1-12(2)13-8-9-16(15(19)10-13)24-11-17(23)21-22-18(25)20-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIAHEJKRDUUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-bromo-4-(propan-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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